4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound is commonly referred to as EMA401 and is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.
科学的研究の応用
Carbonic Anhydrase Inhibition for Ocular Hypertension Treatment
4-Ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a derivative of ethoxzolamide and has been investigated for its carbonic anhydrase inhibitory activity. This compound, in its gel formulation, has demonstrated the potential to lower intraocular pressure (IOP) in animal models and humans, suggesting its utility in treating conditions like glaucoma and ocular hypertension. Notably, the effectiveness of this compound is significantly influenced by the delivery vehicle, with gel formulations showing superior IOP reduction compared to suspensions, highlighting the importance of drug delivery methods in enhancing therapeutic outcomes (Lewis, Schoenwald, & Barfknecht, 1988).
Potential in Glaucoma Management
Further research into this compound as a topical carbonic anhydrase inhibitor has underscored its significance in managing ocular hypertension, a key risk factor for glaucoma. A single application of its gel form has been shown to significantly lower IOP in patients, with effects lasting several hours and without eliciting systemic side effects. These findings support the compound's potential as a valuable alternative in the medical management of glaucoma, providing a non-systemic option to reduce IOP and manage the progression of this eye condition (Lewis, Schoenwald, Barfknecht, & Phelps, 1986).
特性
IUPAC Name |
4-ethoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-3-22-13-5-7-14(8-6-13)23(20,21)17-11-10-16-15-9-4-12(2)18-19-15/h4-9,17H,3,10-11H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPDTRMCRPHSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。